molecular formula C15H30ClN3O2 B607328 6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one CAS No. 789488-77-3

6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one

Cat. No. B607328
CAS RN: 789488-77-3
M. Wt: 319.874
InChI Key: UDMQQSSIEIJEHG-UHFFFAOYSA-N
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Description

6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one is a compound with the molecular formula C15H29N3O2 . It has a molecular mass of 283.410 g·mol−1 .


Molecular Structure Analysis

The compound has a dipole moment of 2.02 ± 1.08 D, a volume of 384.34 Å3, and a surface area of 343.86 Å2 . The energy of the highest occupied molecular orbital (HOMO) is -9.09 ± 0.55 eV, and the energy of the lowest unoccupied molecular orbital (LUMO) is 4.02 ± eV .

Scientific Research Applications

Synthesis and Biological Activity

  • Substituted amino piperazine derivatives have been synthesized and evaluated for their anti-proliferative activities against human breast cancer and kidney cells, revealing significant anti-proliferative effects in some compounds (Parveen et al., 2017).
  • Piperazine derivatives have shown potential as hypoxic-cytotoxic agents in the synthesis and biological evaluation of novel quinoxalinecarbonitrile 1,4-di-N-oxide derivatives (Ortega et al., 2000).
  • Amino piperazine derivatives with potential anti-malarial properties have been synthesized and structurally analyzed, highlighting the significance of certain substituents for generating activity (Cunico et al., 2009).

Synthesis Techniques and Medicinal Chemistry

  • Efficient synthesis methods for piperazine derivatives have been explored, providing potential implications for the design of various amino quinazolinones (Kornylov et al., 2017).
  • Studies on luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have been conducted, offering insights into the fluorescence quenching mechanism (Gan et al., 2003).
  • Novel fluoroquinolones with piperazine substituents have been synthesized and evaluated in vivo for their activity against Mycobacterium tuberculosis, showing promising results (Shindikar & Viswanathan, 2005).

Potential Therapeutic Applications

  • Piperazine-based H4 receptor ligands have been designed and evaluated for anti-inflammatory properties in vivo, identifying new lead structures for receptor ligands (Smits et al., 2008).
  • Anticancer activities of heterocyclic compounds with piperazine derivatives against human bone cancer cell lines have been investigated, including molecular docking studies to understand their potential antiviral activity (Lv et al., 2019).

properties

IUPAC Name

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16/h13H,3-12,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZYMMVEALDDBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one

CAS RN

789488-77-3
Record name ENMD-1068
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0789488773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 789488-77-3
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Record name ENMD-1068
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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